REACTION_CXSMILES
|
Cl[P:2]1(=[O:7])[O:6][CH2:5][CH2:4][O:3]1.[C:8]([O:13][CH2:14][CH2:15][OH:16])(=[O:12])[C:9]([CH3:11])=[CH2:10]>>[C:8]([O:13][CH2:14][CH2:15][O:16][P:2]1(=[O:7])[O:6][CH2:5][CH2:4][O:3]1)(=[O:12])[C:9]([CH3:11])=[CH2:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClP1(OCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCOP1(OCCO1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |